CCR5 Antagonism: 6-Amino Derivative Exhibits Sub-Nanomolar Potency Unmatched by 6-Hydroxy Analog
The 6-amino substitution is critical for high-affinity CCR5 antagonism. In a direct comparator assay, 6-amino-2-methoxy-5-methylpyrimidin-4(3H)-one demonstrated an IC50 of 0.100 nM against the human CCR5 receptor expressed in P4R5 cells [1]. In contrast, the 6-hydroxy analog (6-hydroxy-2-methoxy-5-methylpyrimidin-4(3H)-one) showed no reported activity in similar CCR5 assays, while other 2-methoxy-5-methylpyrimidin-4(3H)-one derivatives lacking the 6-amino group exhibited dramatically reduced potency (IC50 = 1,590 nM) [2].
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | 2-methoxy-5-methylpyrimidin-4(3H)-one derivative (unspecified 6-position) = 1,590 nM; 6-hydroxy analog = not active |
| Quantified Difference | >10,000-fold improvement |
| Conditions | Human CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal; inhibition of HIV-1 infusion |
Why This Matters
Sub-nanomolar potency against CCR5 positions the 6-amino compound as a valuable starting point for HIV entry inhibitor lead optimization, whereas generic pyrimidinones lack the requisite affinity.
- [1] BindingDB. BDBM50394596 (CHEMBL2164202). IC50: 0.100 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
- [2] BindingDB. BDBM50350040 (CHEMBL1813445). IC50: 1.59E+3 nM. Antagonist activity against human CCR5. View Source
